molecular formula C16H20F3N3O2 B2404033 Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380144-16-9

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

Cat. No. B2404033
CAS RN: 2380144-16-9
M. Wt: 343.35
InChI Key: ADGKPKGMTXIIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in the field of cancer research. This compound has been developed as a selective inhibitor of histone lysine demethylase 5A (KDM5A), which is an important epigenetic regulator that plays a role in cancer cell proliferation and survival.

Mechanism of Action

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone inhibits KDM5A by binding to its active site and preventing it from demethylating histone H3 lysine 4 (H3K4). This results in the accumulation of H3K4me3, which is associated with the activation of tumor suppressor genes and the repression of oncogenes. Inhibition of KDM5A by this compound also leads to the downregulation of genes involved in cell cycle progression and DNA replication, which contributes to the antiproliferative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cell lines, both in vitro and in vivo. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is its high selectivity for KDM5A, which reduces the risk of off-target effects. In addition, this compound has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone. One area of focus is the development of more potent and selective KDM5A inhibitors, which could have even greater therapeutic potential for cancer and other diseases. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and challenges in clinical development.

Synthesis Methods

The synthesis of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone to form 4-(trifluoromethyl)pyrimidin-2-yl)cyclopentanone. This intermediate is then reacted with piperidin-4-ol in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone has been extensively studied for its potential as a cancer therapy. KDM5A is overexpressed in many cancer types, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. This compound has been found to be a potent and selective inhibitor of KDM5A, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)13-5-8-20-15(21-13)24-12-6-9-22(10-7-12)14(23)11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGKPKGMTXIIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.